molecular formula C18H19N3O2S2 B13807856 Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,3-dimethylphenyl)-

Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,3-dimethylphenyl)-

Cat. No.: B13807856
M. Wt: 373.5 g/mol
InChI Key: FDHHPFSSWQIZMG-UHFFFAOYSA-N
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Description

This compound belongs to a class of thieno[2,3-d]pyrimidinone derivatives functionalized with thioacetamide substituents. Its core structure comprises a bicyclic thieno[2,3-d]pyrimidin-4(3H)-one scaffold, substituted at the 2-position with a thioether-linked acetamide group. Key structural features include:

  • Thieno[2,3-d]pyrimidinone core: A fused heterocyclic system with a sulfur atom in the thiophene ring and a pyrimidinone moiety.
  • 5,6-Dimethyl groups: Electron-donating methyl substituents on the thiophene ring, which may influence electronic properties and intermolecular interactions .

Properties

Molecular Formula

C18H19N3O2S2

Molecular Weight

373.5 g/mol

IUPAC Name

2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C18H19N3O2S2/c1-9-6-5-7-13(10(9)2)19-14(22)8-24-18-20-16(23)15-11(3)12(4)25-17(15)21-18/h5-7H,8H2,1-4H3,(H,19,22)(H,20,21,23)

InChI Key

FDHHPFSSWQIZMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2)C

Origin of Product

United States

Preparation Methods

Synthesis of the Thieno[2,3-d]pyrimidinone Core

The thieno[2,3-d]pyrimidinone nucleus is generally prepared by cyclization of 2-aminothiophene derivatives:

  • Step 1: Acylation of 2-aminothiophene with acyl chlorides or anhydrides to form amides.
  • Step 2: Cyclization under dehydrating conditions to yield the thieno[2,3-d]pyrimidinone scaffold.

For example, 2-aminothiophene 13 is acylated to amide 14, which is cyclized to thienopyrimidinone 15 (as described in patent WO2000075145A1).

Conversion to Reactive Chloropyrimidine Intermediates

The pyrimidinone is converted to chloropyrimidine derivatives using phosphoryl chloride (POCl3):

  • Reaction of pyrimidinones with phosphoryl chloride produces 4-chloropyrimidines (general formula 6).
  • This chlorination activates the pyrimidine ring for nucleophilic substitution.

This step is crucial for introducing the thioether group in the next stage.

Formation of Thioether Linkage via Thiol Substitution

The 4-chloropyrimidine intermediate undergoes nucleophilic substitution with thiols to form thioethers:

  • Thiols such as 2,3-dimethylphenyl thiol or related derivatives are reacted with the chloropyrimidine in polar aprotic solvents (e.g., dimethylformamide, DMF) in the presence of a base like potassium carbonate.
  • Typical reaction temperatures range from 70°C to 80°C.
  • The reaction proceeds over several hours (e.g., 5 hours) to yield the thioether linkage.

This method is exemplified by the synthesis of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-acetamides, where 4,6-dimethyl-2-thiopyrimidine is reacted with α-chloroacetanilide derivatives in DMF with potassium carbonate.

Preparation of the Acetamide Moiety

The acetamide group is introduced via acylation of an appropriate amine:

  • Acid chlorides derived from carboxylic acids (e.g., acetic acid derivatives) are prepared using oxalyl chloride or thionyl chloride.
  • The acid chloride is then reacted with the amine bearing the 2,3-dimethylphenyl substituent to form the acetamide.
  • Alternative coupling methods include carbodiimide-mediated coupling (e.g., using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC), mixed anhydrides, or active esters (N-hydroxysuccinimide esters).

These methods provide flexibility in amide bond formation and are well-documented in the literature.

Final Coupling and Purification

The thioether intermediate and the acetamide-bearing amine are coupled under controlled conditions:

  • The reaction mixture is typically stirred and heated to promote coupling.
  • After completion, the product is isolated by filtration or extraction.
  • Purification is carried out by recrystallization from solvents such as acetone-DMF mixtures or by chromatographic techniques.
  • Yields are generally high (e.g., 90% or above for similar compounds).

An example is the preparation of N-(4-chlorophenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide with 91% yield and well-defined melting points and spectral data.

Data Table Summarizing Key Preparation Conditions

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Thieno[2,3-d]pyrimidinone cyclization 2-Aminothiophene + Acyl chloride, cyclization Not specified Reflux Hours Not specified Core scaffold formation
Chlorination of pyrimidinone Phosphoryl chloride (POCl3) Not specified Reflux Hours Not specified Formation of 4-chloropyrimidine
Thiol substitution 4-Chloropyrimidine + 2,3-dimethylphenyl thiol + K2CO3 Dimethylformamide (DMF) 70–80°C 5 hours ~90 Nucleophilic aromatic substitution
Acetamide formation Acid chloride + 2,3-dimethylphenyl amine Not specified Room temp to reflux Hours Not specified Carbodiimide or mixed anhydride methods
Final coupling and purification Stirring, filtration, recrystallization Acetone/DMF Room temp Several hours 90+ Product isolation and purification

Research Findings and Analytical Data

  • The synthesized compounds exhibit characteristic melting points (e.g., 154–156°C for related acetamides).
  • Spectroscopic data such as ^1H NMR confirm the presence of amide NH, aromatic protons, methyl groups, and thioether methylene protons.
  • Mass spectrometry (LC/MS) shows molecular ion peaks consistent with the expected molecular weights (e.g., m/z = 308.06 for related derivatives).
  • Elemental analysis aligns closely with calculated values, confirming compound purity and composition.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,3-dimethylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to Acetamide, 2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,3-dimethylphenyl)- exhibit significant anticancer properties. For instance:

  • Inhibition of Kinases : It has been studied as an inhibitor of MEK1/2 kinases which play a critical role in cell proliferation and survival in various cancers. In vitro studies showed effective inhibition of acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cell lines at concentrations as low as 0.3 µM .

Anti-inflammatory Effects

Some derivatives of this compound are being investigated for their anti-inflammatory properties. They may modulate inflammatory pathways and reduce cytokine production in various models of inflammation.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains. This aspect is still under investigation but shows promise for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of Acetamide derivatives in xenograft models. The results demonstrated that these compounds significantly inhibited tumor growth in mice models bearing BRAF mutant tumors when administered at doses of 10 mg/kg .

Case Study 2: Mechanistic Studies

Mechanistic studies have shown that Acetamide derivatives induce cell cycle arrest and apoptosis in cancer cells by downregulating key signaling pathways involved in cell survival and proliferation. This was confirmed through Western blot analysis measuring phospho-ERK1/2 levels .

Summary Table of Applications

Application TypeDescriptionEvidence Source
Anticancer ActivityInhibition of MEK1/2 kinases; effective against leukemia
Anti-inflammatory EffectsModulation of inflammatory pathwaysOngoing research
Antimicrobial ActivityPotential activity against specific bacterial strainsPreliminary studies

Mechanism of Action

The mechanism of action of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,3-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound ID/Ref. Thieno[2,3-d]pyrimidinone Substituents Acetamide Aryl Group Melting Point (°C) Yield (%) Notable Properties
Target Compound 5,6-dimethyl 2,3-dimethylphenyl Not reported Not reported High steric bulk; potential for hydrophobic interactions
3-ethyl, 5,6-dimethyl 2-methoxyphenyl Not reported Not reported Methoxy group enhances solubility; lower steric hindrance
4-methyl, 6-oxo 2,3-dichlorophenyl 230–232 80 Electron-withdrawing Cl groups may improve binding affinity
5,6-dimethyl 4-phenoxyphenyl 202–203 56 Phenoxy group increases molecular weight and lipophilicity
3-ethyl, 5,6-dimethyl p-tolyl Not reported Not reported Methyl substituent enhances metabolic stability
3-ethyl, 5,6-dimethyl 2-ethylphenyl Not reported Not reported Ethyl group introduces conformational flexibility

Key Structural and Functional Differences:

Core Modifications: The target compound lacks alkylation at the pyrimidinone N3 position (cf. ’s 3-ethyl group), which may reduce steric hindrance compared to ethyl-substituted analogs .

Aryl Group Variations: 2,3-Dimethylphenyl (target) vs. 2-methoxyphenyl (): The methyl groups in the target compound increase hydrophobicity, while the methoxy group in enhances solubility and hydrogen-bond acceptor capacity .

Synthetic Yields :

  • reports an 80% yield for its dichlorophenyl analog, suggesting efficient alkylation under optimized conditions. The target compound’s synthesis may require similar protocols (e.g., sodium methylate-mediated alkylation, as in ) .

Hydrogen Bonding and Crystallography Insights

  • Hydrogen-Bonding Patterns: The acetamide NH and pyrimidinone carbonyl groups are critical for intermolecular interactions. For example, ’s compound forms hydrogen bonds via NH and carbonyl groups, stabilizing its crystal lattice .
  • Crystal Packing : Substituents like methyl or ethyl groups influence packing efficiency. ’s higher melting point (202–203°C vs. 230–232°C in ) may reflect differences in hydrogen-bonding networks or van der Waals interactions .

Implications for Drug Design

  • Metabolic Stability: Methyl groups (e.g., 5,6-dimethyl in the target) may protect against oxidative metabolism, whereas ethyl or phenoxy groups () could introduce metabolic liabilities .

Biological Activity

Acetamide derivatives have garnered interest in medicinal chemistry due to their diverse biological activities. The compound Acetamide, 2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,3-dimethylphenyl)- (CAS No. 606107-92-0) is a notable example with potential therapeutic applications. This article explores its biological activity based on available research findings.

  • Molecular Formula : C18H19N3O3S2
  • Molar Mass : 389.49 g/mol
  • Structure : The compound features a thieno[2,3-D]pyrimidine core linked to an acetamide moiety, which is critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to Acetamide exhibit various biological activities:

  • Anticancer Activity :
    • Acetamide derivatives have shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
  • Antimicrobial Properties :
    • Some acetamide derivatives are effective against both Gram-positive and Gram-negative bacteria. For instance, studies have indicated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anti-inflammatory Effects :
    • Compounds in this class have been assessed for their anti-inflammatory properties, showing potential in reducing pro-inflammatory cytokine levels in vitro . This activity is crucial for developing treatments for chronic inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in MCF-7 and A549 cells ,
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryReduces cytokine levels

Detailed Research Insights

  • Anticancer Mechanisms :
    • A study focused on the compound's ability to inhibit cell growth involved treating cancer cell lines with varying concentrations of Acetamide derivatives. Results indicated that at concentrations around 10 µM, significant inhibition of cell viability was observed, leading to further exploration of its mechanisms involving apoptosis and cell cycle regulation .
  • Antimicrobial Evaluation :
    • In antimicrobial assays, the minimum inhibitory concentration (MIC) for various bacterial strains was determined. The results showed that certain derivatives had MIC values as low as 5 µg/mL against resistant strains, suggesting strong potential for development as antibiotic agents .
  • In Vivo Studies :
    • Preliminary in vivo studies evaluated the efficacy of Acetamide derivatives in animal models for tumor growth inhibition. These studies highlighted a dose-dependent response where higher doses resulted in significant tumor regression without notable toxicity .

Q & A

Basic Research Questions

Q. How can the synthesis of this acetamide derivative be optimized for higher yields and purity?

  • Methodological Answer : The compound is synthesized via alkylation of 6-methyl-2-thiopyrimidin-4-one with N-aryl-substituted 2-chloroacetamides. Key steps include:

  • Using a 2.6–2.8-fold molar excess of sodium methylate to deprotonate the thiol group, enhancing nucleophilicity .
  • Employing equimolar amounts of 2-chloroacetamide derivatives under reflux in ethanol, followed by recrystallization from ethanol-dioxane mixtures to improve purity .
  • Monitoring reaction progress via TLC and optimizing reaction time (typically 30–60 minutes) to avoid side products .
    • Key Characterization : Yield and purity are confirmed via 1H^1H NMR (e.g., δ 12.50 ppm for NH-3, δ 4.12 ppm for SCH2_2) and elemental analysis (e.g., C: 45.29% vs. calculated 45.36%) .

Q. What spectroscopic techniques are critical for validating the structure of this compound?

  • Methodological Answer :

  • 1H^1H NMR : Assign peaks for diagnostic protons (e.g., NHCO at δ 10.10 ppm, aromatic protons at δ 7.28–7.82 ppm, and methyl groups at δ 2.19 ppm) .
  • LC-MS : Confirm molecular weight (e.g., observed [M+H]+^+ at m/z 344.21 vs. calculated 344.0) and fragmentation patterns .
  • Elemental Analysis : Compare experimental vs. theoretical values for C, N, and S (e.g., S: 9.30% observed vs. 9.32% calculated) to detect impurities .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer :

  • Crystal Structure Refinement : Use SHELXL for small-molecule refinement, leveraging its robustness in handling high-resolution data and twinned crystals. Key parameters include hydrogen-bonding networks (e.g., N–H···O interactions) and torsional angles to confirm thienopyrimidine ring planarity .
  • Graph Set Analysis : Apply Etter’s hydrogen-bonding rules to classify intermolecular interactions (e.g., R22_2^2(8) motifs) and predict packing patterns .
  • Case Study : For analogous compounds, deviations in bond lengths (e.g., C–S bond at 1.76 Å vs. expected 1.82 Å) may indicate electronic effects from substituents .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity at the thioacetamide moiety .
  • Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases), focusing on hydrogen bonds between the acetamide NH and active-site residues .
  • SAR Insights : Compare with derivatives (e.g., replacing 2,3-dimethylphenyl with 4-chlorophenyl) to assess how substituents modulate bioactivity .

Q. How should researchers address contradictions in analytical data (e.g., elemental analysis vs. NMR)?

  • Methodological Answer :

  • Root-Cause Analysis : For discrepancies in sulfur content (e.g., 9.30% observed vs. 9.32% calculated), recheck combustion conditions or use alternative methods like XPS .
  • Dynamic NMR : Resolve ambiguous proton environments (e.g., overlapping aromatic peaks) by acquiring spectra at elevated temperatures (e.g., 50°C in DMSO-d6_6) .
  • Cross-Validation : Confirm molecular formula via high-resolution mass spectrometry (HRMS) to rule out isotopic interference .

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